2-(4-Methoxyphenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains an imidazo[1,2-b]pyrazole core, which is known for its biological activity and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methoxybenzaldehyde with a suitable hydrazine derivative to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the imidazo[1,2-b]pyrazole core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and continuous flow reactors may be employed to enhance reaction efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-(4-Methoxyphenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Potential therapeutic applications include anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to an enzyme’s active site, blocking substrate access and inhibiting the enzyme’s activity. Alternatively, it may interact with a receptor, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyrazole Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in biological activity and chemical reactivity.
Thiazole Derivatives: Thiazoles are another class of heterocycles with similar biological activities, such as anticancer and antimicrobial properties.
Pyrazine Derivatives: Pyrazines are known for their versatility in pharmacological applications, including antibacterial and anticancer activities.
Uniqueness
2-(4-Methoxyphenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the carboxylic acid functionality enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C14H15N3O3 |
---|---|
Molecular Weight |
273.29 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid |
InChI |
InChI=1S/C14H15N3O3/c1-8-12(14(18)19)13-15-11(7-17(13)16-8)9-3-5-10(20-2)6-4-9/h3-6,11,15H,7H2,1-2H3,(H,18,19) |
InChI Key |
GRFLFXQNNSNZMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2CC(NC2=C1C(=O)O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.